

7-Ketooctanoic acid as a synonym for 7-Oxoctanoic acid

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Compound of Interest

Compound Name: 7-Oxoctanoic acid

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An In-depth Technical Guide to 7-Oxoctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Synonym: 7-Ketooctanoic acid

Introduction

7-Oxoctanoic acid, also known as 7-ketooctanoic acid, is a medium-chain oxo-fatty acid. It is characterized by an eight-carbon chain with a ketone functional group at the seventh position and a terminal carboxylic acid.^[1] While specific research on **7-oxooctanoic acid** is limited, its structural features as a keto acid and a medium-chain fatty acid suggest its potential relevance in various biological and chemical contexts. This technical guide provides a comprehensive overview of its physicochemical properties, hypothetical synthesis, proposed analytical methodologies, and potential applications, serving as a foundational resource for further investigation.

Physicochemical Properties

7-Oxoctanoic acid is typically a white to light yellow solid at room temperature, transitioning to a liquid state above 29°C.^[2] It is soluble in organic solvents and has limited solubility in water.^[1] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of **7-Oxoctanoic Acid**

Property	Value	Source
IUPAC Name	7-oxooctanoic acid	PubChem[3]
Synonym	7-Ketooctanoic acid	CymitQuimica[1]
CAS Number	14112-98-2	ChemicalBook[2]
Molecular Formula	C ₈ H ₁₄ O ₃	PubChem[3]
Molecular Weight	158.19 g/mol	PubChem[3]
Melting Point	27-29 °C	ChemicalBook[2]
Boiling Point	160-162 °C at 4 mmHg	ChemicalBook[2]
Density	1.038 g/cm ³ (predicted)	ChemNet
pKa (predicted)	4.75 ± 0.10	ChemicalBook[2]
Flash Point	>110 °C (>230 °F)	ChemicalBook[2]
InChI Key	OSAHCBHKCKPJGI-UHFFFAOYSA-N	PubChem[3]
SMILES	CC(=O)CCCCC(=O)O	PubChem[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **7-oxooctanoic acid**. While raw spectral data is available across various databases, this section provides an overview of the expected spectral features.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons adjacent to the ketone, the methylene protons alpha to the carbonyl groups, and the acidic proton of the carboxylic acid.
- ¹³C NMR: The carbon NMR spectrum will be distinguished by signals for the two carbonyl carbons (ketone and carboxylic acid) and the six aliphatic carbons.

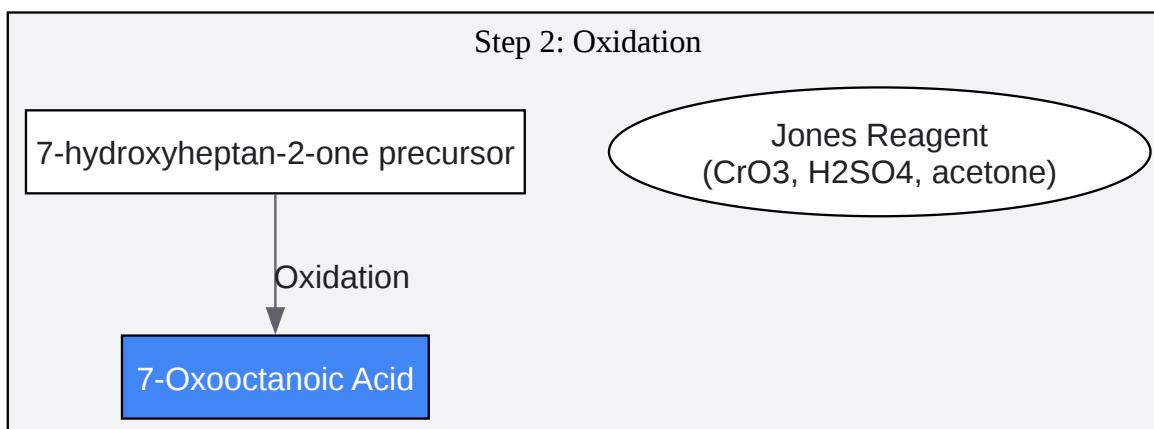
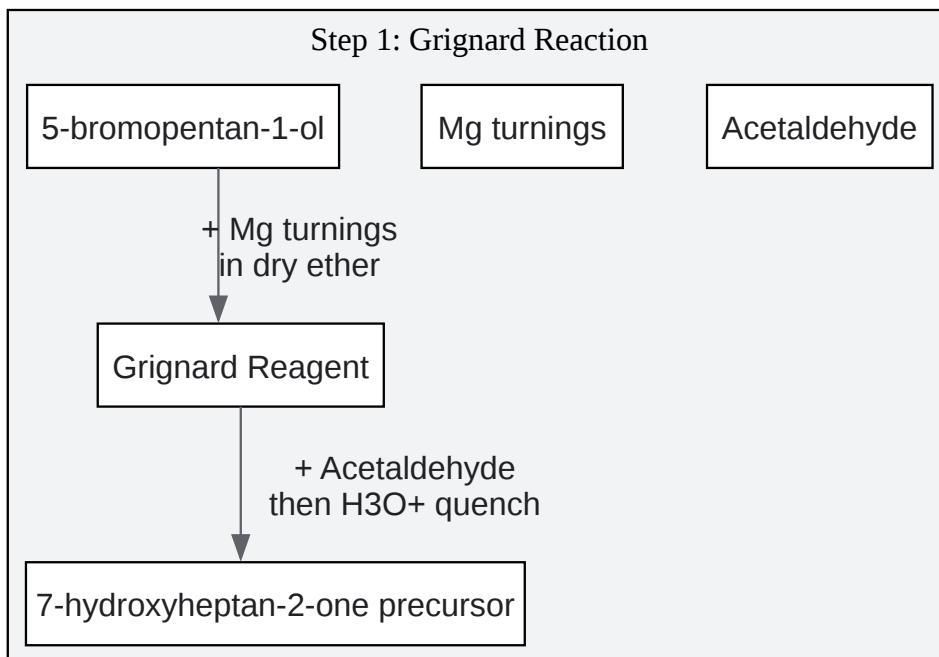
- Mass Spectrometry (MS): In mass spectrometry, **7-oxooctanoic acid** will exhibit fragmentation patterns typical for ketones and carboxylic acids. Common fragmentation includes cleavage adjacent to the carbonyl groups.[3]
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the O-H stretching of the carboxylic acid.[3][4]

Experimental Protocols

Due to the limited availability of published, specific protocols for **7-oxooctanoic acid**, the following sections provide detailed, representative methodologies for its synthesis and analysis based on established chemical principles and protocols for analogous compounds.

Hypothetical Synthesis of 7-Oxoctanoic Acid

A plausible synthetic route to **7-oxooctanoic acid** is outlined below. This hypothetical protocol is based on standard methods for the synthesis of keto acids.



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Caption: Hypothetical two-step synthesis of **7-Oxoctanoic Acid**.

Materials:

- 5-bromopentan-1-ol

- Magnesium turnings
- Dry diethyl ether
- Acetaldehyde
- Hydrochloric acid (for quench)
- Jones reagent (Chromium trioxide in sulfuric acid and acetone)
- Sodium bicarbonate
- Sodium sulfate
- Organic solvents for extraction (e.g., diethyl ether)

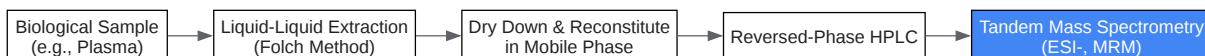
Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, react 5-bromopentan-1-ol with magnesium turnings in dry diethyl ether to form the corresponding Grignard reagent. The hydroxyl group must be protected prior to this step, for example, as a tetrahydropyranyl (THP) ether.
- Carbonyl Addition: Cool the Grignard reagent solution in an ice bath and slowly add a solution of acetaldehyde in dry diethyl ether.
- Quench and Deprotection: After the addition is complete, warm the reaction to room temperature and stir for several hours. Quench the reaction by slowly adding aqueous hydrochloric acid. This will also deprotect the hydroxyl group.
- Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
- Purification: Purify the resulting 7-hydroxyheptan-2-one by flash column chromatography.
- Oxidation: Dissolve the purified 7-hydroxyheptan-2-one in acetone and cool in an ice bath. Slowly add Jones reagent until a persistent orange color is observed.

- Workup: Quench the reaction with isopropanol. Remove the acetone under reduced pressure and extract the aqueous residue with diethyl ether.
- Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **7-oxooctanoic acid**. Further purification can be achieved by recrystallization.

Analytical Protocol: Quantification by LC-MS/MS

This protocol is adapted from established methods for the analysis of oxo-fatty acids in biological matrices.



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Caption: Workflow for the analysis of **7-Oxoctanoic Acid** by LC-MS/MS.

1. Sample Preparation (Lipid Extraction):

- To 100 μ L of plasma or serum, add an internal standard (e.g., a deuterated analog of **7-oxooctanoic acid**).
- Perform a liquid-liquid extraction using a 2:1 (v/v) mixture of chloroform and methanol (Folch method).
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the lower organic phase and dry it under a stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
- Gradient: A suitable gradient to separate **7-oxooctanoic acid** from other components.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the deprotonated molecule $[M-H]^-$, and product ions would be generated through collision-induced dissociation.

Biological Context and Applications

7-Oxooctanoic acid is a fatty acid formed from acetyl-CoA and malonyl-CoA precursors.^[5] As a medium-chain fatty acid, it is likely to be metabolized differently from long-chain fatty acids, potentially having unique biological roles.

Potential Applications:

- Synthetic Chemistry: It can be used as a building block in the synthesis of more complex molecules, such as surfactants and emulsifiers.^[1] It has also been used in the synthesis of a hapten for the development of an antibody to detect triacetone triperoxide (TATP).
- Research Standard: **7-Oxooctanoic acid** can serve as an analytical standard for the development and validation of methods to detect and quantify keto acids in various matrices. It was used as a test compound to investigate the applicability of high-resolution electrospray ionization mass spectrometry for measuring the oxygen to carbon ratio in secondary organic aerosols.^[5]
- Cosmetics and Pharmaceuticals: It may have applications as a preservative or antimicrobial agent in the cosmetic and pharmaceutical industries.^[1]

Conclusion

7-Oxoctanoic acid is a simple yet potentially versatile molecule. While direct research into its biological functions is currently limited, its chemical nature as a medium-chain keto acid provides a foundation for its exploration in various scientific and industrial fields. The methodologies and data presented in this guide are intended to facilitate further research and development involving this compound.

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